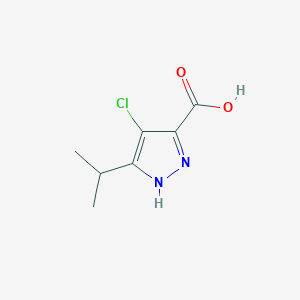

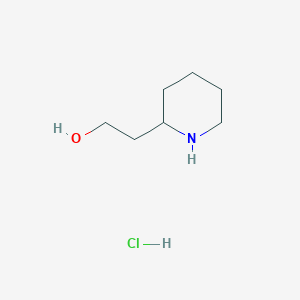

![molecular formula C18H20N4O3 B2934823 5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941947-02-0](/img/structure/B2934823.png)

5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidin-5-one derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in medicinal chemistry due to their potential therapeutic properties .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core . This is usually accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy . Single crystals can also be developed for further structural analysis .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the pyrido[2,3-d]pyrimidin-5-one core . Protodeboronation of pinacol boronic esters has been reported as a potential reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their specific structure and substituents. Techniques such as spectroscopy and elemental analysis can be used to analyze these properties .科学的研究の応用

Antiviral Applications

Derivatives of pyrimidine, such as the ones described in the research by Hocková et al. (2003), have shown marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture. This highlights the potential of pyrimidine derivatives in the development of antiviral drugs, with specific derivatives exhibiting low cytotoxicity while effectively inhibiting viral replication (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Electron Transport Layer in Solar Cells

In a study focused on polymer solar cells, an n-type conjugated polyelectrolyte based on a pyrimidine backbone was synthesized for use as an electron transport layer (ETL), demonstrating the compound's utility in improving power conversion efficiency by facilitating electron extraction and reducing recombination at the active layer/cathode interface (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Organic Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds, including pyrimidine derivatives, contributes significantly to the fields of medicinal chemistry and drug development. For example, the conversion of pyrrolidine-2,5-dione to maleimide derivatives, as discussed by Yan et al. (2018), underlines the versatility of pyrimidine structures in organic synthesis and the development of pharmaceuticals. Theoretical computations, including density functional theory (DFT), offer insights into reaction mechanisms and the properties of these compounds, further supporting their relevance in scientific research (Yan, Zhang, Zhou, Li, Fan, & Yang, 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-4-13-10-20-16-14(15(13)25-5-2)17(23)22(18(24)21(16)3)11-12-7-6-8-19-9-12/h6-10H,4-5,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVLAIDLFFMKRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2934743.png)

![Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2934744.png)

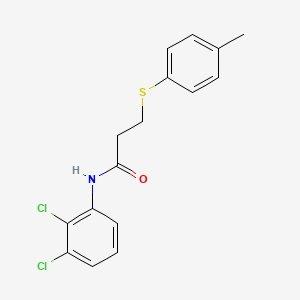

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)

![(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid](/img/structure/B2934748.png)

![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)

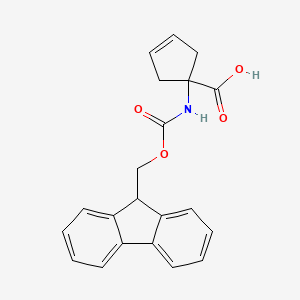

![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)

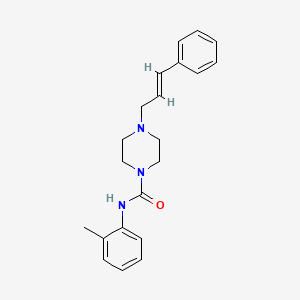

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2934762.png)